
Pinacol-Ester der 5,5-Dimethyl-1-cyclohexen-1-borsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester” is a type of boronic ester. Boronic esters are highly valuable building blocks in organic synthesis . They are generally stable and often commercially available .
Synthesis Analysis
Boronic esters, including “5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester”, can be synthesized through various borylation approaches . One prominent method is the asymmetric hydroboration reaction .Chemical Reactions Analysis
Boronic esters are used in a variety of chemical reactions. For instance, they are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . They can also be converted into a broad range of functional groups .Wissenschaftliche Forschungsanwendungen
Katalytische Protodeboronierung
Pinacol-Borsäureester, wie z. B. “Pinacol-Ester der 5,5-Dimethyl-1-cyclohexen-1-borsäure”, sind in der organischen Synthese hochwertige Bausteine . Sie werden in der katalytischen Protodeboronierung von 1°, 2° und 3° Alkylborsäureestern unter Verwendung eines Radikalansatzes eingesetzt . Dieser Prozess ist für die formale anti-Markovnikov-Alkenhydromethylierung von Bedeutung .
Suzuki–Miyaura-Kupplung
Die Suzuki–Miyaura-Kupplung ist eine der wichtigsten Anwendungen von Organoborverbindungen, einschließlich Pinacol-Borsäureestern . Diese Kreuzkupplungsreaktion wird zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen verwendet, was ein kritischer Prozess in der organischen Synthese ist .
Funktionsgruppenumwandlungen
Die Bor-Einheit in Pinacol-Borsäureestern kann in eine breite Palette von funktionellen Gruppen umgewandelt werden . Zu diesen Umwandlungen gehören Oxidationen, Aminierungen, Halogenierungen und C–C-Bindungsbildungen wie Alkenylierungen, Alkynylierungen und Arylierungen .
Borylierungsansätze
Um Zugang zu den B-Bausteinen zu erhalten, wurden im Laufe der Jahre verschiedene Borylierungsansätze entwickelt . Der “this compound” kann in diesen Borylierungsprozessen eingesetzt werden .
Formale Totalsynthese
Die Protodeboronierung von Pinacol-Borsäureestern wurde in der formalen Totalsynthese von δ-®-Conicein und Indollizidin 209B verwendet . Dies zeigt die Nützlichkeit dieser Verbindungen bei der Synthese komplexer organischer Moleküle .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of the 5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The 5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The 5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .
Pharmacokinetics
The pharmacokinetics of the 5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester are influenced by its relatively stable and readily prepared nature . These properties contribute to its bioavailability.
Result of Action
The molecular and cellular effects of the 5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester’s action include the formation of new carbon-carbon bonds . This results in the creation of new organic compounds, contributing to various chemical transformations .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the 5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester. For instance, it has been noted that certain boronic esters, including pinacol boronic esters, can be converted into a mixture of organotrifluoroborate and pinacol under certain conditions . Furthermore, the stability of the compound can be affected by air and moisture .
Biochemische Analyse
Biochemical Properties
5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester interacts with various enzymes and proteins in biochemical reactions . It is involved in the Suzuki–Miyaura coupling, where it participates in transmetalation, a process where it is transferred from boron to palladium .
Molecular Mechanism
The molecular mechanism of 5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester primarily involves its role in the Suzuki–Miyaura coupling . In this process, it undergoes transmetalation, where it is transferred from boron to palladium .
Temporal Effects in Laboratory Settings
The stability of 5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester is one of its key features, making it a valuable component in chemical transformations
Metabolic Pathways
Boronic esters are known to be involved in various borylation approaches .
Eigenschaften
IUPAC Name |
2-(5,5-dimethylcyclohexen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25BO2/c1-12(2)9-7-8-11(10-12)15-16-13(3,4)14(5,6)17-15/h8H,7,9-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKWCSASKKVYKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCCC(C2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
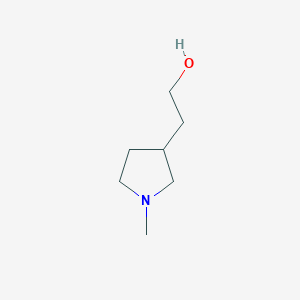

![2-[(5-Chloro-2-fluorophenoxy)methyl]oxirane](/img/structure/B2512543.png)
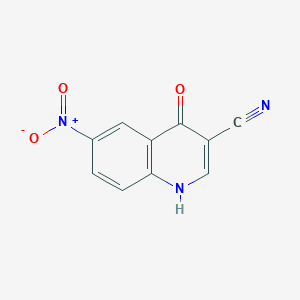
![N-(1-(2-methoxyethyl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2512545.png)

![N-[2-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2512547.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2512549.png)
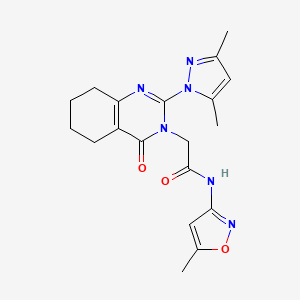
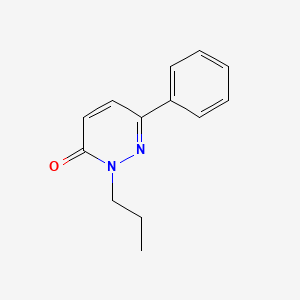
![methyl 3-{2-[2-(allylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate](/img/structure/B2512555.png)
![1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine](/img/structure/B2512558.png)
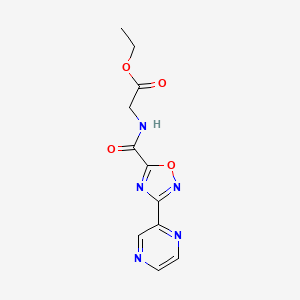
![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2512562.png)
